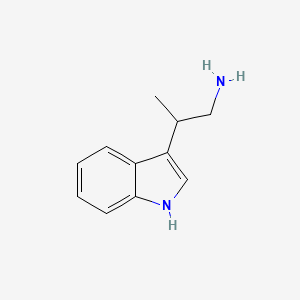

2-(1H-indol-3-yl)propan-1-amine

概述

描述

2-(1H-indol-3-yl)propan-1-amine, also known as tryptamine, is an organic compound that belongs to the class of indole derivatives. It is a naturally occurring monoamine alkaloid found in various plants, fungi, and animals. Tryptamine is structurally related to the amino acid tryptophan and serves as a precursor to several important biomolecules, including neurotransmitters like serotonin and melatonin .

准备方法

Synthetic Routes and Reaction Conditions

Tryptamine can be synthesized through several methods. One common approach involves the decarboxylation of tryptophan using a strong base such as sodium hydroxide or potassium hydroxide under high temperature . Another method includes the reduction of indole-3-acetaldehyde with sodium borohydride in the presence of acetic acid .

Industrial Production Methods

Industrial production of tryptamine typically involves the fermentation of tryptophan-rich substrates using specific strains of bacteria or fungi. This biotechnological approach is favored due to its cost-effectiveness and environmental sustainability .

化学反应分析

Types of Reactions

Tryptamine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted tryptamines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid

Reduction: Tryptophol

Substitution: Various substituted tryptamines

科学研究应用

Tryptamine has a wide range of applications in scientific research:

作用机制

Tryptamine exerts its effects primarily by interacting with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating the release and uptake of serotonin. This interaction influences various physiological processes, including mood regulation, sleep, and appetite .

相似化合物的比较

Similar Compounds

Serotonin: A neurotransmitter derived from tryptamine, involved in mood regulation.

Melatonin: A hormone derived from tryptamine, involved in regulating sleep-wake cycles.

Tryptophan: An amino acid precursor to tryptamine.

Uniqueness

Tryptamine is unique due to its role as a precursor to several critical biomolecules. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

生物活性

2-(1H-indol-3-yl)propan-1-amine, also known as tryptamine derivative, is a compound with significant biological activity. Its structure comprises an indole moiety, which is known for its presence in various biologically active compounds, including neurotransmitters and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features an indole ring attached to a propan-1-amine chain, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4765-22-4 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a serotonin receptor agonist , particularly at the 5-HT_2A receptor, which is implicated in mood regulation and cognitive processes.

Key Mechanisms:

- Serotonergic Activity : The compound enhances serotonin signaling, which can influence mood and anxiety levels.

- Dopaminergic Effects : It may also interact with dopamine receptors, contributing to its potential effects on motivation and reward pathways.

- Neuroprotective Properties : Some studies suggest that it may have neuroprotective effects against oxidative stress and neuroinflammation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Neuropharmacological Effects

The compound has been studied for its potential use in treating psychiatric disorders such as depression and anxiety due to its serotonergic activity.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on tumor growth in mouse xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .

Study 2: Neuropharmacological Evaluation

Another study investigated the antidepressant-like effects of this compound in animal models. The findings revealed that administration led to reduced immobility time in forced swim tests, indicating potential antidepressant properties .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)propan-1-amine, and how can enantiomeric purity be ensured?

- Synthesis : The compound can be synthesized via Grignard reactions using indole derivatives and propan-1-amine precursors. For example, treatment of racemic intermediates (e.g., 2-hydroxy-3-(1H-indol-3-yl)propionic acid methyl ester) with isopropyl magnesium chloride yields the target compound alongside isomers, requiring chiral separation .

- Enantiomeric Purification : Semi-preparative chiral supercritical fluid chromatography (SFC) resolves enantiomers with >96% enantiomeric excess (ee). This method is robust for separating structurally similar indole derivatives .

Q. How can the chemical stability of this compound be evaluated under varying experimental conditions?

- Oxidative Stability : Exposure to KMnO₄ or CrO₃ yields indole-2-carboxylic acids or aldehydes. Monitor degradation via HPLC or LC-MS to identify byproducts .

- Reductive Stability : Sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C) reduces the amine to saturated hydrocarbons. Track changes using NMR or mass spectrometry .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Quantification : High-resolution LC-MS (e.g., TOF LC-MS) with soft ionization (ESI+) detects the molecular ion [M+H]⁺ at m/z 175.12. Calibration curves using deuterated internal standards improve accuracy .

- Validation : Include retention time matching, isotopic pattern analysis, and comparison with reference spectra from forensic databases .

Advanced Research Questions

Q. How does structural modification (e.g., fluorination) of the indole ring influence the compound’s pharmacological activity?

- Structure-Activity Relationship (SAR) : Fluorination at the 5-position of the indole ring (e.g., 5F-AMT) increases serotonin receptor binding affinity. Compare EC₅₀ values using radioligand assays (e.g., 5-HT₂A/2C receptors) .

- Example Data :

| Substituent | Receptor Affinity (Ki, nM) | Bioactivity |

|---|---|---|

| H (parent) | 5-HT₂A: 120 ± 15 | Moderate |

| F (5-position) | 5-HT₂A: 45 ± 8 | High |

Q. What experimental strategies can resolve contradictions in reported neuropharmacological effects?

- Controlled Variables :

- Dose-Dependency : Use in vivo microdialysis to correlate extracellular serotonin levels with behavioral assays (e.g., forced swim test) .

- Species-Specificity : Compare rodent vs. primate models to address interspecies metabolic differences .

Q. How does this compound interact with metalloenzymes like nitric oxide synthase (NOS)?

- Coordination Chemistry : The amine group chelates metal ions (e.g., Cu²⁺, Co²⁺) in enzyme active sites. Use UV-Vis spectroscopy and magnetic susceptibility measurements to confirm octahedral or distorted geometries in metal complexes .

- Enzyme Inhibition : Competitive inhibition assays (e.g., NOS isoforms) reveal IC₅₀ values. For example:

| Isoform | IC₅₀ (µM) | Mechanism |

|---|---|---|

| nNOS | 8.2 ± 1.1 | Competitive |

| iNOS | >100 | No effect |

Q. What computational methods predict the compound’s binding modes to serotonin transporters (SERT)?

- Docking Simulations : Use AutoDock Vina with cryo-EM structures of SERT (PDB: 6DZZ). Prioritize protonated amine interactions with Asp98 and hydrophobic indole contacts .

- MD Refinement : Run 100-ns molecular dynamics simulations in lipid bilayers to assess stability of predicted poses .

Q. Methodological Considerations

-

Data Reproducibility :

-

Ethical Compliance :

- For in vivo studies, adhere to ARRIVE guidelines and obtain ethics committee approval for neuropharmacological protocols .

属性

IUPAC Name |

2-(1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUICNBHOJTXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963895 | |

| Record name | 2-(1H-Indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-22-4 | |

| Record name | 1H-Indole-3-ethanamine, beta-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。